molecular formula C17H16FN5O B12164833 N-[2-(3-fluorophenyl)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide

N-[2-(3-fluorophenyl)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide

Cat. No.: B12164833
M. Wt: 325.34 g/mol
InChI Key: JHPUTDYKDOGFCB-UHFFFAOYSA-N
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Description

N-[2-(3-fluorophenyl)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-fluorophenyl)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of the 3-fluorophenyl ethylamine intermediate through a nucleophilic substitution reaction.

    Tetrazole Ring Formation: The next step involves the cyclization of the intermediate with sodium azide and a suitable catalyst to form the tetrazole ring.

    Coupling Reaction: Finally, the tetrazole intermediate is coupled with a benzoyl chloride derivative under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-fluorophenyl)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Scientific Research Applications

N-[2-(3-fluorophenyl)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-(3-fluorophenyl)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3-chlorophenyl)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide
  • N-[2-(3-bromophenyl)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide
  • N-[2-(3-methylphenyl)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide

Uniqueness

N-[2-(3-fluorophenyl)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide stands out due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and physical properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable molecule in various research and industrial applications.

Properties

Molecular Formula

C17H16FN5O

Molecular Weight

325.34 g/mol

IUPAC Name

N-[2-(3-fluorophenyl)ethyl]-3-(5-methyltetrazol-1-yl)benzamide

InChI

InChI=1S/C17H16FN5O/c1-12-20-21-22-23(12)16-7-3-5-14(11-16)17(24)19-9-8-13-4-2-6-15(18)10-13/h2-7,10-11H,8-9H2,1H3,(H,19,24)

InChI Key

JHPUTDYKDOGFCB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=CC(=C2)C(=O)NCCC3=CC(=CC=C3)F

Origin of Product

United States

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